

Application Note & Protocol: Enzymatic Synthesis of 2'3'-cGAMP using Recombinant cGAS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cgamp*

Cat. No.: *B1449605*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.^{[1][2]} Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (**cGAMP**) from ATP and GTP.^{[3][4]} This unique cyclic dinucleotide activates the STING protein, which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.^{[1][5]}

The therapeutic potential of **cGAMP** and other STING agonists is an area of intense research, particularly in cancer immunotherapy and as vaccine adjuvants.^{[6][7]} While chemical synthesis of **cGAMP** is possible, it often suffers from low yields (around 5%) and requires the use of hazardous organic solvents. Enzymatic synthesis using recombinant cGAS offers a more efficient, environmentally friendly alternative, with reported yields as high as 85-90%.^{[6][8]} This application note provides detailed protocols for the production of recombinant cGAS and its use for the large-scale synthesis of 2'3'-**cGAMP**.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central mechanism for detecting cytosolic DNA. The process begins when cGAS recognizes and binds to dsDNA in the cytoplasm.[2] This binding event induces a conformational change in cGAS, activating its enzymatic function.[9] The activated cGAS then synthesizes **cGAMP** from ATP and GTP.[3] **cGAMP** acts as a second messenger, binding to the STING protein on the endoplasmic reticulum membrane.[1] This binding triggers STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 subsequently phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus.[1][5] In the nucleus, IRF3 drives the transcription of genes encoding type I interferons. Simultaneously, this pathway can activate NF- κ B, leading to the expression of inflammatory cytokines.[5]

[Click to download full resolution via product page](#)

Caption: The cGAS-STING signaling pathway for innate immune activation.

Section 1: Protocol for Recombinant cGAS Production

This protocol describes the expression and purification of a truncated, yet active, form of human cGAS (residues 147-522) or full-length murine cGAS (mcGAS) in *E. coli*.[10] The use of an N-terminal SUMO tag on mcGAS has been shown to enhance soluble expression and stability.

1.1 Plasmid and Strain Selection

- Expression Vector: pET28a(+) or a similar vector containing an N-terminal His6-SUMO tag.

- Gene: Codon-optimized gene for human cGAS (residues 147-522) or full-length murine cGAS.
- Host Strain: *E. coli* BL21(DE3).

1.2 Protein Expression

- Transform the expression plasmid into *E. coli* BL21(DE3) cells.
- Inoculate a 50 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
- Use the starter culture to inoculate 1 L of Terrific Broth (TB) or LB medium.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
- Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

1.3 Protein Purification

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
- Load the supernatant onto a 5 mL HisTrap HP column (or similar Ni-NTA resin) pre-equilibrated with lysis buffer.

- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 40 mM imidazole, 1 mM DTT).
- Elute the protein with a linear gradient of 40-500 mM imidazole in wash buffer.
- Analyze the fractions by SDS-PAGE. Pool the fractions containing the His6-SUMO-cGAS protein.
- To cleave the tag, add SUMO protease (e.g., Ulp1) to the pooled fractions and dialyze overnight at 4°C against dialysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT).
- To remove the cleaved His6-SUMO tag and the protease, pass the dialyzed sample through a second HisTrap HP column. The untagged cGAS protein will be collected in the flow-through.
- Concentrate the purified cGAS protein using an appropriate centrifugal filter (e.g., 30 kDa MWCO).
- For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C in a buffer containing 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, and 10% glycerol.

Section 2: Protocol for Enzymatic Synthesis of 2'3'-cGAMP

This protocol outlines the in vitro synthesis of **cGAMP** using purified recombinant cGAS.

2.1 Reaction Setup

- Prepare a reaction mixture in a suitable volume (e.g., 10 mL). The final concentrations of the components should be as follows:
 - 40-50 mM HEPES or Tris-HCl, pH 7.5[4][6]
 - 10 mM MgCl₂[6]
 - 3 mM ATP

- 3 mM GTP
- ~0.1 mg/mL Herring Testis DNA (HT-DNA) or another dsDNA activator[6]
- 1-5 μ M purified recombinant cGAS
- Combine all components except the cGAS enzyme and pre-warm the mixture to 37°C.
- Initiate the reaction by adding the cGAS enzyme.
- Incubate the reaction at 37°C for 4-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

2.2 cGAMP Purification

- Terminate the reaction by heat inactivation at 95°C for 10 minutes, followed by centrifugation to pellet the denatured protein and DNA. Alternatively, add EDTA to a final concentration of 50 mM.
- Purify cGAMP from the supernatant using anion-exchange chromatography.[7][8]
 - Equilibrate a Q Sepharose (or similar strong anion exchange) column with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).
 - Load the reaction supernatant onto the column.
 - Wash the column to remove unbound components.
 - Elute cGAMP using a linear salt gradient (e.g., 0 to 1 M NaCl).
- Analyze the fractions for the presence of cGAMP using HPLC or by measuring absorbance at 256 nm.
- Pool the cGAMP-containing fractions, desalt using a suitable method (e.g., dialysis or size-exclusion chromatography), and lyophilize to obtain a pure cGAMP powder.

Data Presentation: Reaction Parameters and Yields

The efficiency of enzymatic **cGAMP** synthesis can be influenced by several factors. Murine cGAS (mcGAS) has been reported to have higher specific activity than human cGAS (hcGAS). [4]

Table 1: Typical Reaction Conditions for Enzymatic **cGAMP** Synthesis

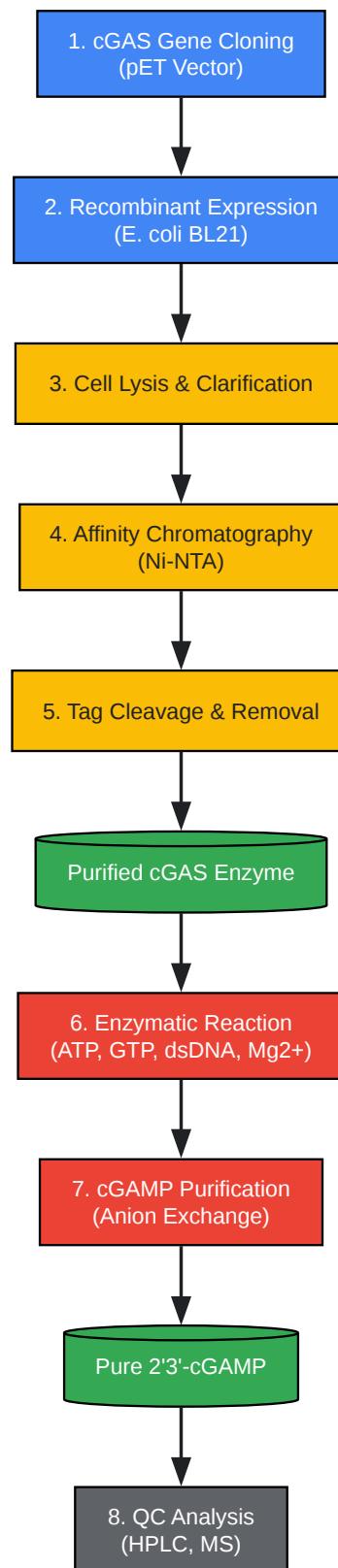

Parameter	Recommended Condition	Reference
Enzyme	1-5 μ M recombinant mcGAS or hcGAS	[4]
Substrates	1-3 mM ATP, 1-3 mM GTP	[3]
Activator	0.1 mg/mL Herring Testis DNA (HT-DNA) or 45 bp ISD dsDNA	[4][6]
Buffer	40-50 mM HEPES or Tris-HCl, pH 7.4-7.5	[4][6]
Divalent Cation	5-10 mM MgCl ₂	[4][6]
Temperature	37°C	[4]
Incubation Time	4-24 hours	[4][9]

Table 2: Comparison of **cGAMP** Synthesis Methods

Method	Typical Yield	Advantages	Disadvantages	Reference
Chemical Synthesis	~5%	Well-established for modifications	Low yield, uses hazardous organic solvents	
Purified Enzyme	85-90%	High yield, high purity, environmentally friendly	Requires protein expression and purification	[6][8]
Whole-Cell Biocatalysis	60-186 mg/L	No need for enzyme purification, substrates (ATP/GTP) available intracellularly	Complex downstream purification from culture medium, potential endotoxin contamination	[7][8]

Experimental Workflow Visualization

The overall process from obtaining the cGAS gene to producing pure **cGAMP** can be summarized in the following workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for recombinant cGAS production and **cGAMP** synthesis.

Quality Control and Activity Assays

To ensure the quality of the synthesized **cGAMP** and the activity of the recombinant cGAS, several analytical methods can be employed.

- **cGAS Activity Assay:** The activity of purified cGAS can be determined by measuring the amount of **cGAMP** produced over time. This can be done using various methods:
 - TLC: A rapid method using [α -³²P] ATP allows for the visualization of radiolabeled **cGAMP**.
[\[4\]](#)
 - HPLC: Reverse-phase HPLC can be used to separate and quantify **cGAMP** from ATP and GTP.
 - Commercial Kits: ELISA-based or TR-FRET-based inhibitor screening kits can be adapted to measure **cGAMP** production with high sensitivity.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **cGAMP Verification:** The identity and purity of the final **cGAMP** product should be confirmed by:
 - Mass Spectrometry (MS): To confirm the correct molecular weight.
 - Nuclear Magnetic Resonance (NMR): To confirm the 2'-5' and 3'-5' phosphodiester linkages.
 - Functional Assays: Testing the ability of the synthesized **cGAMP** to induce STING-dependent signaling (e.g., IRF3 phosphorylation) in permeabilized cells or cell lines.[\[3\]](#)[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. Cyclic GMP-AMP synthase - Wikipedia [en.wikipedia.org]
- 3. Cyclic GMP-AMP Synthase is a Cytosolic DNA Sensor that Activates the Type-I Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. The efficient synthesis and purification of 2'3'- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Identification of Novel cGAS Homologues Using a Combination of in Vitro and In Vivo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Enzymatic Synthesis of 2'3'-cGAMP using Recombinant cGAS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449605#in-vitro-transcription-of-cgas-for-cgamp-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com